6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-25-15-8-6-14(7-9-15)22-20(24)18-12-19(26-4-2)16-11-13(21)5-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWZDJZGXZMODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains the most widely reported method for constructing the quinoline skeleton. For 6-chloro-4-ethoxyquinoline derivatives, the protocol typically involves:
Reagents:
-
4-Ethoxy-3-chloroaniline (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Polyphosphoric acid (PPA) as cyclization agent
Conditions:
Mechanistic Insight:
The reaction proceeds through initial formation of a β-enamino ester, followed by intramolecular cyclization and subsequent dehydration to yield the 4-ethoxyquinoline scaffold. The chloro substituent at position 6 is introduced via the starting aniline derivative.
Friedländer Synthesis Variants
Alternative routes employing modified Friedländer conditions have been reported:
Components:
-
2-Amino-5-chloro-4-ethoxybenzaldehyde
-
Dimethyl acetylenedicarboxylate
Catalytic System:
Advantages:
-
Superior regiocontrol for chloro positioning
-
Mild conditions compared to PPA-mediated routes
Functionalization at Position 2: Carboxamide Installation
Acyl Chloride Formation
Conversion of quinoline-2-carboxylic acid to the reactive acyl chloride intermediate is critical:
Protocol:
| Parameter | Specification |
|---|---|
| Starting material | Quinoline-2-carboxylic acid |
| Chlorinating agent | Thionyl chloride (3.0 eq) |
| Solvent | Dry toluene |
| Temperature | 100-110°C |
| Time | 4-6 hours |
| Yield | 89-92% |
Key Consideration:
Complete removal of excess thionyl chloride via rotary evaporation is essential to prevent side reactions during subsequent coupling.
Amide Coupling with 4-Ethoxyaniline
Optimized Conditions:
-
Solvent: Anhydrous acetone
-
Base: K₂CO₃ (1.5 eq)
-
Molar ratio: 1:1.2 (acyl chloride:amine)
-
Temperature: 0-5°C (initial), then ambient
-
Time: 12-16 hours
Side Reaction Mitigation:
Process Optimization and Scalability
Solvent Screening Data
Comparative analysis of reaction yields in different solvents:
| Reaction Step | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclization | PPA | 72 | 7 |
| DMF | 68 | 5 | |
| Acyl Chloride Formation | Toluene | 92 | 5 |
| THF | 85 | 6 | |
| Amide Coupling | Acetone | 78 | 16 |
| DCM | 65 | 24 |
Catalytic System Comparison
Impact of catalysts on cyclization efficiency:
| Catalyst | Loading (%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| PPA | - | 72 | 98.5 |
| H₂SO₄ | 10 | 65 | 97.2 |
| ZnCl₂ | 15 | 58 | 96.8 |
| FeCl₃ | 5 | 68 | 98.1 |
Analytical Characterization and Quality Control
Spectroscopic Data Correlation
¹H NMR (400 MHz, DMSO-d₆):
HRMS (ESI):
Purity Optimization Strategies
Crystallization Conditions:
Chromatographic Methods:
-
Column: C18, 5μm, 250×4.6mm
-
Mobile phase: MeCN/H₂O (0.1% TFA), gradient elution
Comparative Evaluation of Synthetic Routes
| Parameter | Gould-Jacobs Route | Friedländer Route | Post-Functionalization |
|---|---|---|---|
| Total Steps | 4 | 5 | 6 |
| Overall Yield (%) | 62 | 58 | 54 |
| Purity (%) | 99.5 | 98.7 | 99.2 |
| Scalability (kg) | 50 | 25 | 10 |
| Cost Index | 1.0 | 1.3 | 1.6 |
Chemical Reactions Analysis
6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Variations
The compound’s quinoline scaffold is shared with several pharmacologically active analogues. Key structural distinctions include:
- Substituents on the quinoline core: Chloro and ethoxy groups at positions 6 and 4, respectively.
- Amide side chain: A 4-ethoxyphenyl group, differing from other analogues that incorporate morpholinoethyl, bromophenyl, or fluorophenylmethyl groups .
Table 1: Structural and Functional Comparison of Quinoline Carboxamides
Pharmacological Implications
- Antimicrobial activity: The ethoxy and chloro substituents may enhance lipophilicity, improving membrane permeability compared to methoxy-rich flavones like tangeretin.
- The ethoxyphenyl group in the target compound may modulate selectivity for cancer-specific targets.
Biological Activity
6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound is characterized by a fused double-ring structure that includes a benzene ring and a pyridine ring, contributing to its potential therapeutic applications in medicinal chemistry. The presence of functional groups such as chloro, ethoxy, and carboxamide significantly influences its biological interactions and activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.80 g/mol. The structure features:
- Chloro group at position 6
- Ethoxy group at position 4
- An N-(4-ethoxyphenyl) substituent
These structural elements are crucial for the compound's biological activity, particularly in enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O₃ |
| Molecular Weight | 365.80 g/mol |
| Chloro Group Position | 6 |
| Ethoxy Group Position | 4 |
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate cellular receptors, influencing signal transduction pathways and affecting cellular responses .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In studies focusing on various microbial strains, compounds similar to this compound have demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed varying degrees of inhibition, suggesting potential as an antimicrobial agent .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and HCT-116 (human colon carcinoma). The structure–activity relationship (SAR) analysis indicates that modifications in the substituents can enhance its inhibitory activity against these cancer cells .
Case Studies and Research Findings
- Antiplasmodial Activity : A series of quinoline derivatives were screened for their antiplasmodial activity against Plasmodium falciparum. Some compounds exhibited moderate potency with EC50 values around 120 nM, indicating that derivatives like this compound could be optimized for better efficacy against malaria .
- Inhibition Studies : Inhibition studies have shown that this compound can effectively block translation elongation factor 2 (PfEF2), a critical target in malaria treatment. This novel mechanism highlights its potential as a lead compound in antimalarial drug development .
- Antioxidant Activity : The antioxidant properties of quinoline derivatives have been evaluated using DPPH radical scavenging assays. Although the antioxidant activity was found to be weaker compared to other compounds, the presence of hydroxyl groups in related structures suggests that modifications could enhance this property .
Q & A
Q. What protocols ensure safe handling of intermediates with reactive functional groups (e.g., chlorophenyl substituents)?
- Answer : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and employ personal protective equipment (PPE) including nitrile gloves and fume hoods. Safety data sheets (SDS) for analogs like N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide recommend avoiding skin contact and static discharge .
Tables
Table 1 : Comparison of Synthetic Methods for Quinoline Carboxamides
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation | Reference |
|---|---|---|---|---|---|
| Classical Skraup | 60–70 | 85–90 | Low cost | Low regioselectivity | |
| Transition Metal-Catalyzed | 80–85 | 92–95 | High specificity | Catalyst cost | |
| Continuous Flow | 90–95 | >98 | Scalability | Equipment investment |
Table 2 : Key Intramolecular Interactions in Crystal Structures
| Compound | Interaction Type | Distance (Å) | Biological Relevance | Reference |
|---|---|---|---|---|
| Ethyl 6-chloro-2-substituted quinoline | C–H⋯O | 2.42 | Stabilizes active conformation | |
| 6-Fluoro-4-sulfonylquinoline | π–π stacking | 3.76 | Enhances DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
